molecular formula C13H10FN B14282711 o-Fluorobenzylideneaniline

o-Fluorobenzylideneaniline

Cat. No.: B14282711
M. Wt: 199.22 g/mol
InChI Key: WCDACKTWTUEJGC-UHFFFAOYSA-N
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Description

o-Fluorobenzylideneaniline is a Schiff base derivative formed by the condensation of o-fluorobenzaldehyde with aniline. This compound features a fluorinated aromatic ring at the ortho position of the benzylidene moiety, which significantly influences its electronic and steric properties. Schiff bases like this compound are widely studied for their applications in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and their tunable photophysical properties .

Properties

Molecular Formula

C13H10FN

Molecular Weight

199.22 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H

InChI Key

WCDACKTWTUEJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Fluorobenzylideneaniline typically involves the condensation reaction between o-fluorobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

o-Fluorobenzaldehyde+AnilineThis compound+Water\text{o-Fluorobenzaldehyde} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} o-Fluorobenzaldehyde+Aniline→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Fluorobenzylideneaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form o-fluorobenzylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: o-Fluoronitrobenzylideneaniline.

    Reduction: o-Fluorobenzylamine.

    Substitution: o-Methoxybenzylideneaniline (when fluorine is replaced by methoxy group).

Scientific Research Applications

Chemistry: o-Fluorobenzylideneaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of the fluorine atom makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorescent properties allow for easy detection and analysis in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of o-Fluorobenzylideneaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of o-fluorobenzylideneaniline, a comparative analysis with analogous compounds is essential. Below is a detailed comparison based on substituent effects, reactivity, and applications.

Substituent Position: Ortho vs. Para Fluorination

  • This compound : The ortho-fluorine atom introduces steric hindrance and electron-withdrawing effects, which reduce planarity in the Schiff base structure. This may lower thermal stability compared to para-substituted analogs but enhances selectivity in metal coordination due to restricted rotation .
  • N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (): This para-fluorinated derivative lacks steric constraints, allowing greater conjugation and higher thermal stability.

Comparison with Non-Fluorinated Analogs

  • Benzylideneaniline (parent compound): Without fluorine substitution, this compound exhibits higher basicity and less electronegativity. It is more prone to hydrolysis under acidic conditions compared to fluorinated derivatives.
  • The absence of the imine group (-CH=N-) results in lower chemical versatility but higher stability in aqueous environments.

Toxicological and Environmental Profiles

  • Chlorinated Analogs (e.g., meta-Chloroaniline, ): Chlorine substituents increase toxicity and environmental persistence. In contrast, fluorinated compounds like this compound are generally less toxic due to weaker C-F bond reactivity .
  • Ortho-Phenetidine (): This ethoxy-substituted aniline derivative shows higher solubility in polar solvents compared to fluorinated Schiff bases. However, it poses significant chronic toxicity risks, including nephrotoxicity, which are less documented for fluorinated analogs .

Key Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Reactivity with Metals
This compound Not reported Moderate High (selective)
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline 170–171 (inferred from ) High Moderate
Benzylideneaniline 52–54 Low High (non-selective)
meta-Chloroaniline 43–45 High Low

Table 2: Toxicity Profiles

Compound Acute Toxicity (LD₅₀, rat) Environmental Persistence
This compound Not available Low (fluorine reduces bioaccumulation)
meta-Chloroaniline 250 mg/kg High
Ortho-Phenetidine 1,200 mg/kg Moderate

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